molecular formula C12H22O11 B12054348 D-(+)-Trehalose-d2

D-(+)-Trehalose-d2

Cat. No.: B12054348
M. Wt: 344.31 g/mol
InChI Key: HDTRYLNUVZCQOY-ZYLFEKHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(+)-Trehalose-d2: is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules. Trehalose is known for its stability and ability to protect biological structures under stress conditions, such as dehydration and freezing. The deuterated version, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d2 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-(+)-Trehalose-d2 undergoes various chemical reactions, including:

    Oxidation: Trehalose can be oxidized to form trehalose aldehyde or trehalose acid.

    Reduction: Reduction reactions can convert trehalose into trehalose alcohol.

    Substitution: Substitution reactions can introduce different functional groups into the trehalose molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.

Major Products:

    Oxidation: Trehalose aldehyde, trehalose acid.

    Reduction: Trehalose alcohol.

    Substitution: Trehalose derivatives with different functional groups.

Scientific Research Applications

Chemistry: D-(+)-Trehalose-d2 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: In biological research, this compound is used to investigate the metabolic pathways of trehalose and its role in stress response mechanisms in organisms.

Medicine: this compound has potential applications in medical research, particularly in the study of diseases related to protein aggregation, such as neurodegenerative disorders. It is also explored for its cryoprotective properties in preserving biological samples.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of D-(+)-Trehalose-d2 involves its ability to stabilize proteins and cellular structures. Trehalose forms a protective layer around proteins, preventing their denaturation and aggregation under stress conditions. This protective effect is mediated through hydrogen bonding and the formation of a glassy matrix that immobilizes water molecules.

Comparison with Similar Compounds

    D-(+)-Trehalose: The non-deuterated form of trehalose.

    Maltose: Another disaccharide composed of two glucose molecules but with a different glycosidic linkage.

    Sucrose: A disaccharide composed of glucose and fructose.

Uniqueness: D-(+)-Trehalose-d2 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as NMR spectroscopy. The deuterated form also provides insights into the metabolic pathways and stress response mechanisms involving trehalose.

Properties

Molecular Formula

C12H22O11

Molecular Weight

344.31 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i11D,12D

InChI Key

HDTRYLNUVZCQOY-ZYLFEKHBSA-N

Isomeric SMILES

[2H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.